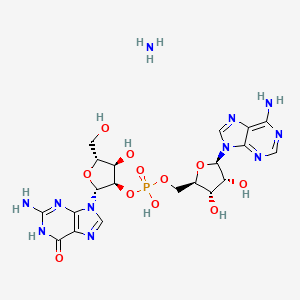![molecular formula B5NaO8 B13817539 Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane: is a complex boron-oxygen compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane typically involves the reaction of boron compounds with sodium hydroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron oxide and sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
Chemistry: In chemistry, Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is used as a precursor for the synthesis of other boron-containing compounds. It is also studied for its unique structural properties and reactivity.
Biology: In biology, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, research is ongoing to investigate the compound’s potential as an antimicrobial agent and its ability to interact with biological membranes.
Industry: In industry, this compound is used in the production of advanced materials, including ceramics and glass, due to its thermal stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form stable complexes with these targets, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
Sodium borohydride: A reducing agent commonly used in organic synthesis.
Sodium perborate: An oxidizing agent used in detergents and bleaching products.
Sodium metaborate: Used in the production of borosilicate glass and ceramics.
Uniqueness: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is unique due to its tricyclic structure and the presence of multiple boron-oxygen bonds. This gives it distinct chemical and physical properties compared to other boron-containing compounds.
Properties
Molecular Formula |
B5NaO8 |
|---|---|
Molecular Weight |
205.1 g/mol |
IUPAC Name |
sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane |
InChI |
InChI=1S/B5O8.Na/c6-1-7-2-9-4-11-3(8-1)12-5(10-2)13-4;/q-1;+1 |
InChI Key |
OMTPUBZTWPDCNV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB2OB3OB(O1)OB(O2)O3)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




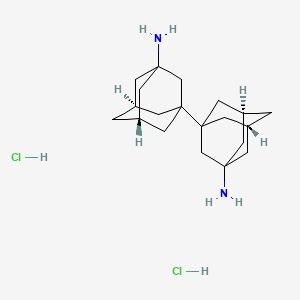
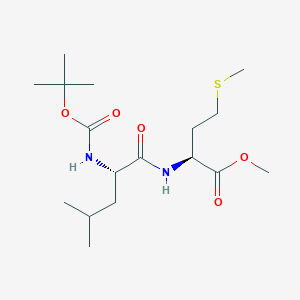
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)

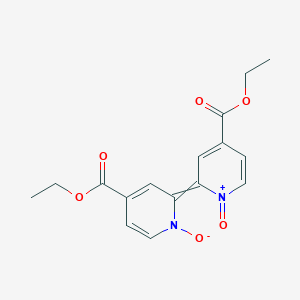

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
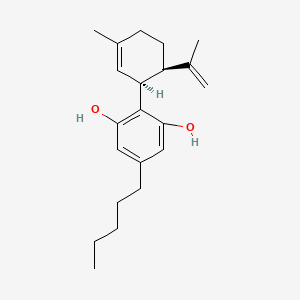
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
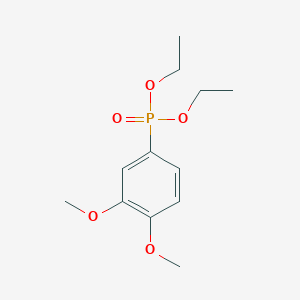
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
